Trimethyl(phenanthren-2-yl)silane
Description
Trimethyl(phenanthren-2-yl)silane is an organosilicon compound featuring a phenanthrene aromatic system substituted with a trimethylsilyl group. Organosilicon compounds are widely studied for their unique electronic, steric, and reactivity profiles, which make them valuable in materials science, pharmaceuticals, and synthetic chemistry .
The phenanthrene moiety, a fused polycyclic aromatic hydrocarbon, likely enhances π-π interactions and stability compared to simpler aryl groups like phenyl or thienyl. This structural feature may influence applications in catalysis, organic electronics, or as intermediates in drug synthesis .
Properties
Molecular Formula |
C17H18Si |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(phenanthren-2-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
InChI Key |
HTMXECIZDKAJLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced phenanthrene moieties.
Substitution: Phenanthrene derivatives with various substituents.
Scientific Research Applications
Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Trimethyl(phenanthren-2-yl)silane and structurally related silanes:
Key Observations:
- Aromatic System Impact: Phenanthrene’s fused rings likely increase steric bulk and electronic delocalization compared to monocyclic aryl groups (e.g., phenyl or thienyl). This could reduce reactivity in nucleophilic substitutions but improve stability in high-temperature applications .
- Functional Groups : Ethynyl or ethoxy substituents (e.g., in ) enhance versatility in click chemistry or polymer synthesis, whereas halogens (Br, F) improve electrophilicity for cross-coupling reactions .
Electronic and Steric Properties
- Phenanthrenyl vs. Thienyl: The thienyl group in Trimethyl(2-thienyl)silane introduces sulfur-based lone pairs, enabling coordination with transition metals—a property less pronounced in purely hydrocarbon-based phenanthrenyl systems .
- Halogenated Derivatives: Bromine and fluorine in (5-Bromo-2-fluorophenyl)trimethylsilane significantly alter electron density, making it more reactive toward palladium-catalyzed couplings compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
